molecular formula C20H23N B11646393 1-Benzyl-2,2,4,7-tetramethyl-1,2-dihydro-quinoline

1-Benzyl-2,2,4,7-tetramethyl-1,2-dihydro-quinoline

Cat. No.: B11646393
M. Wt: 277.4 g/mol
InChI Key: NKTBBJDJAOIPIL-UHFFFAOYSA-N
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Description

1-Benzyl-2,2,4,7-tetramethyl-1,2-dihydro-quinoline is an organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry, materials science, and industrial chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl-2,2,4,7-tetramethyl-1,2-dihydro-quinoline typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Friedländer synthesis, which involves the condensation of aniline derivatives with carbonyl compounds in the presence of acidic or basic catalysts.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of laboratory-scale synthetic routes. The use of continuous flow reactors and advanced catalytic systems can enhance yield and purity while reducing production costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-2,2,4,7-tetramethyl-1,2-dihydro-quinoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert it to tetrahydroquinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products:

    Oxidation: Quinoline N-oxides.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Functionalized quinoline derivatives with diverse substituents.

Scientific Research Applications

1-Benzyl-2,2,4,7-tetramethyl-1,2-dihydro-quinoline has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for developing new therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-Benzyl-2,2,4,7-tetramethyl-1,2-dihydro-quinoline involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, modulating their activity, and influencing cellular processes. Detailed studies on its molecular targets and pathways are essential for understanding its biological effects and therapeutic potential.

Comparison with Similar Compounds

  • 1-Benzyl-2,2,4,6-tetramethyl-1,2-dihydro-quinoline
  • 1-Benzyl-2,2,4-trimethyl-1,2-dihydro-quinoline
  • 2,2,4,8-tetramethyl-6-trityl-1,2-dihydro-quinoline

Comparison: 1-Benzyl-2,2,4,7-tetramethyl-1,2-dihydro-quinoline is unique due to its specific substitution pattern on the quinoline ring, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacological properties, making it a valuable candidate for further research and development.

Properties

Molecular Formula

C20H23N

Molecular Weight

277.4 g/mol

IUPAC Name

1-benzyl-2,2,4,7-tetramethylquinoline

InChI

InChI=1S/C20H23N/c1-15-10-11-18-16(2)13-20(3,4)21(19(18)12-15)14-17-8-6-5-7-9-17/h5-13H,14H2,1-4H3

InChI Key

NKTBBJDJAOIPIL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)C(=CC(N2CC3=CC=CC=C3)(C)C)C

Origin of Product

United States

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